4-Methoxycinnamonitrile

Übersicht

Beschreibung

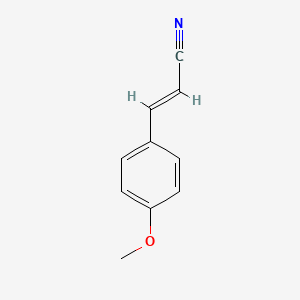

4-Methoxycinnamonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a nitrile group through a propenyl chain. This compound is known for its clear yellow liquid form after melting and has a molecular weight of 159.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamonitrile can be synthesized through various methods. One common method involves the Heck cross-coupling reaction. In this procedure, 4-iodoanisole reacts with acrylonitrile in the presence of a palladium catalyst and potassium carbonate in N,N-dimethylformamide at 110°C under an inert atmosphere for six hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxycinnamonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxyphenethylamine.

Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxycinnamonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 4-Methoxycinnamonitrile involves its interaction with molecular targets in nematodes, leading to their immobilization and death. The exact molecular pathways are still under investigation, but it is believed to interfere with the nervous system of the nematodes .

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxycinnamic acid

- 4-Methoxybenzaldehyde

- 4-Methoxyphenethylamine

Comparison: 4-Methoxycinnamonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds like 4-Methoxycinnamic acid (which has a carboxylic acid group) or 4-Methoxybenzaldehyde (which has an aldehyde group). This uniqueness makes it valuable in specific synthetic applications and biological studies .

Biologische Aktivität

4-Methoxycinnamonitrile (4-MCN) is a compound derived from cinnamon, known for its diverse biological activities. This article explores its biological properties, focusing on its nematicidal, antifungal, and potential antimicrobial effects, supported by relevant research findings and data.

Nematicidal Activity

Recent studies have highlighted the nematicidal properties of 4-MCN against the pine wood nematode, Bursaphelenchus xylophilus. The compound demonstrated significant toxicity with a lethal concentration (LC50) ranging from 0.224 to 0.502 mg/ml. This activity positions 4-MCN among several other cinnamaldehyde derivatives that exhibit potent nematicidal effects.

Table 1: Nematicidal Activity of Cinnamaldehyde Derivatives

| Compound | LC50 (mg/ml) | Activity Level |

|---|---|---|

| This compound | 0.224 - 0.502 | Highly Active |

| Trans-cinnamaldehyde | 0.061 | Very Highly Active |

| Ethyl cinnamate | 0.114 - 0.195 | Highly Active |

| Methyl cinnamate | 0.195 | Moderately Active |

The structure-activity relationship indicates that the presence of specific functional groups in these compounds enhances their nematicidal efficacy, with aldehydes generally exhibiting greater activity than their corresponding acids .

Antifungal Properties

4-MCN also shows antifungal activity , particularly against plant pathogens. Research indicates that cinnamon extracts, including those containing 4-MCN, can inhibit various fungal species such as Botrytis cinerea and Fusarium oxysporum. These findings suggest that 4-MCN could be utilized in agricultural settings to manage fungal diseases.

Table 2: Antifungal Efficacy of Cinnamon Compounds

| Pathogen | Form of Cinnamon | Effective Dose |

|---|---|---|

| Botrytis cinerea | Extract C. cassia | 20 mL/L |

| Fusarium oxysporum | Essential oil | 100 - 300 ppm |

| Colletotrichum gloesporioides | Essential oil | 1000 µL/L |

The effectiveness of cinnamon extracts against these pathogens underscores the potential for using 4-MCN as a natural fungicide in crop protection strategies .

Potential Antimicrobial Effects

Emerging research suggests that compounds like 4-MCN may possess antimicrobial properties as well. The antimicrobial activity of cinnamon derivatives has been documented against various resistant bacterial strains, indicating a broader spectrum of biological activity.

Case Studies and Research Findings

- Nematicidal Efficacy : A study demonstrated that among various tested compounds, including other cinnamon derivatives, 4-MCN was effective in reducing nematode populations significantly, with treated nematodes exhibiting reduced mobility and altered morphology.

- Fungal Inhibition : In vitro experiments showed that cinnamon extracts containing 4-MCN inhibited the growth of Fusarium species effectively, suggesting its application in controlling post-harvest diseases in crops.

- Attractiveness to Pests : Interestingly, while effective as a nematicide and fungicide, studies also noted that both cinnamonitrile and 4-MCN attracted certain pest species like Diabrotica speciosa, indicating a dual role that could complicate their use in pest management strategies .

Eigenschaften

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBCNHHPIBKYBO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035107 | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-68-6, 14482-11-2 | |

| Record name | Cinnamonitrile, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28446-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,trans-4-methoxycinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxycinnamonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8BLJ6LJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the nematicidal activity of 4-Methoxycinnamonitrile?

A1: this compound displays potent nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. Studies have shown that it exhibits an LC50 value of 0.224-0.502 mg/ml against adult B. xylophilus []. This suggests its potential as a lead compound for developing new nematicides to control pine wilt disease caused by this nematode.

Q2: How does the structure of this compound influence its nematicidal activity compared to related compounds?

A2: Research suggests that the nematicidal activity of this compound and related compounds is influenced by structural characteristics such as the types of functional groups, saturation, and carbon skeleton []. For instance, trans-cinnamaldehyde, which shares the cinnamaldehyde core structure with this compound, shows even higher nematicidal activity, indicating the importance of the aldehyde group. Further research is needed to fully elucidate the structure-activity relationship and optimize the structure for enhanced nematicidal potency.

Q3: Can this compound be used to attract insects?

A3: Yes, this compound has been identified as a potent attractant for the western corn rootworm (Diabrotica virgifera virgifera) []. This discovery suggests its potential use in pest management strategies, such as in traps or as part of a push-pull system to lure the insects away from crops.

Q4: Are there any known synthetic routes for this compound?

A5: While the provided research articles do not delve into specific synthetic routes for this compound, they highlight its use as a reactant in the synthesis of other compounds. For example, this compound serves as a dipolarophile in the 1,3-dipolar cycloaddition reaction with nitrile oxides, leading to the formation of 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.